![molecular formula C13H17NO4S2 B12552115 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- CAS No. 831238-73-4](/img/structure/B12552115.png)
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This compound features a thiazolidine ring with a carbonyl group at the 4-position, a hydroxypropyl group at the 3-position, and a methylsulfonylphenyl group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- typically involves the cyclization of thiosemicarbazones with α-halo acids or their derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The methylsulfonylphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antitubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition can lead to the disruption of cellular processes in pathogens, making it effective against various microbial infections .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazoles: Known for their trypanocidal and leishmanicidal activities.
5-Arylidene-4-thiazolidinones: Exhibits anticancer, antimicrobial, and antitubercular properties.
Uniqueness
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.
Properties
CAS No. |
831238-73-4 |
|---|---|
Molecular Formula |
C13H17NO4S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-2-(4-methylsulfonylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NO4S2/c1-20(17,18)11-5-3-10(4-6-11)13-14(7-2-8-15)12(16)9-19-13/h3-6,13,15H,2,7-9H2,1H3 |
InChI Key |
FAYXRZUJRCCVQP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


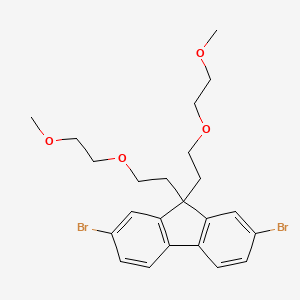
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
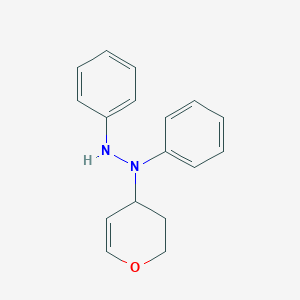
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

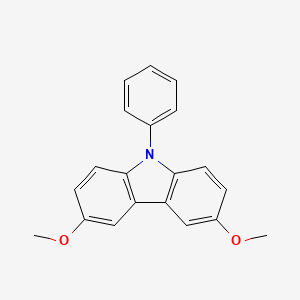
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)
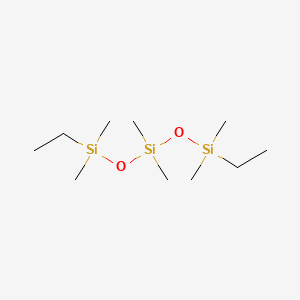
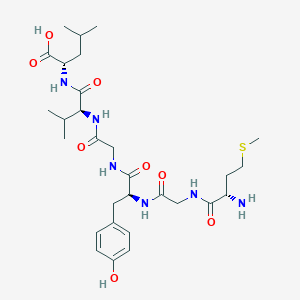

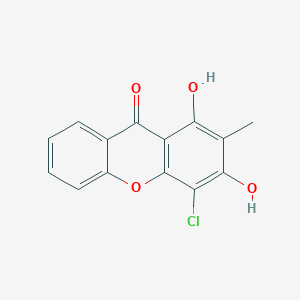
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
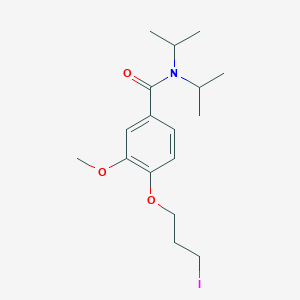
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
